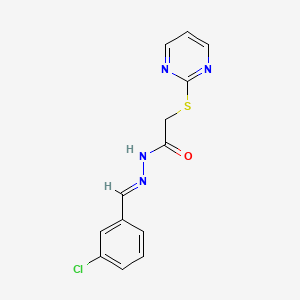![molecular formula C24H23N3O2S B5571247 3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic skeletons and introducing various functional groups through reactions such as condensation, acylation, and cyclization. For example, Santagati et al. (1993) described the synthesis of derivatives from the [1]benzothieno-[2,3-d]pyrimidin-4(1H)-one system, which involves a versatile compound synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati, Santagati, & Modica, 1993).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of several rings, including pyrimidinone and benzothieno rings. These structures are often studied using X-ray crystallography, NMR, and other spectroscopic methods to determine the configuration and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Heterocyclic compounds containing benzothieno and pyrimidinone rings undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can modify the compound's chemical properties, such as solubility, stability, and reactivity, which are essential for its potential use in drug development. The formation of Schiff bases, as described by Narayana et al. (2006), through the reaction of compounds with aromatic aldehydes is one such modification that can enhance biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Compounds structurally related to naphthalene derivatives have been studied for their luminescent properties and stimuli-responsive behavior. For example, naphthalimide compounds connected to benzoic acid via a methylene group have shown luminescent properties in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous solutions. These compounds demonstrate multi-stimuli responsive behavior, including mechanochromism, which is the change of color under mechanical stress. Such properties make them candidates for applications in optical materials and sensors (Srivastava et al., 2017).
Antitumor Activity
Derivatives of pyrimidines and naphthyridines, similar in structure to the compound , have been explored for their potential antitumor activities. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones has led to compounds with significant activity against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Insuasty et al., 2013).
Synthesis of Antileukemic Agents
The synthesis of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives has been investigated as potential antileukemic agents. These compounds are synthesized via condensation reactions and have been explored for their therapeutic potential, highlighting the role of such chemical frameworks in drug development (El-Telbany & Hutchins, 1985).
Catalytic Reactions and Building Blocks
Compounds with functionalities similar to the compound of interest have been used as catalysts or building blocks in organic synthesis. For instance, manganese-catalyzed aminomethylation of aromatic compounds, including naphthols and pyridines, using methanol as a sustainable C1 source, showcases the versatility of such compounds in synthetic chemistry (Mastalir et al., 2017).
properties
IUPAC Name |
3-[(E)-(2-propoxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-13-29-20-12-11-16-7-3-4-8-17(16)19(20)14-26-27-15-25-23-22(24(27)28)18-9-5-6-10-21(18)30-23/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYRLFSLJHXUFS-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-(2-propoxynaphthalen-1-yl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)